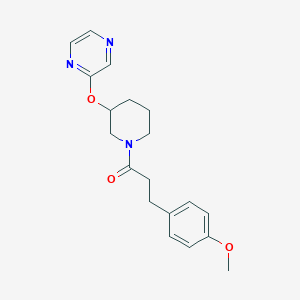

![molecular formula C22H25ClN4O3S B2494090 3-{4-[4-(4-クロロフェニル)ピペラジン-1-イル]-2-メチル-4-オキソブチル}-2H-1λ<sup>6</sup>,2,4-ベンゾチアジアジン-1,1-ジオン CAS No. 1185025-60-8](/img/structure/B2494090.png)

3-{4-[4-(4-クロロフェニル)ピペラジン-1-イル]-2-メチル-4-オキソブチル}-2H-1λ6,2,4-ベンゾチアジアジン-1,1-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

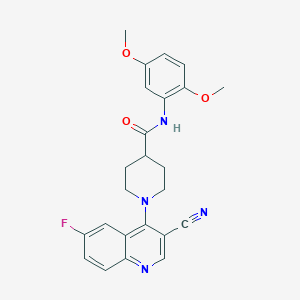

3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a useful research compound. Its molecular formula is C22H25ClN4O3S and its molecular weight is 460.98. The purity is usually 95%.

BenchChem offers high-quality 3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品用途

この化合物は、ピペラジン環を持つことから、抗ヒスタミン薬、抗寄生虫薬、抗真菌薬、抗菌薬、抗ウイルス薬、抗精神病薬、抗うつ薬、抗炎症薬、抗凝固薬、抗腫瘍薬、および抗糖尿病薬など、さまざまな疾患状態の生物学的に活性な化合物に見られます . また、パーキンソン病とアルツハイマー病の潜在的な治療法の成分でもあります .

抗菌活性

この化合物のいくつかの誘導体は、良好な抗菌活性を示しています . これは、新しい抗菌剤の開発に用いることができることを示唆しています。

抗アレルギー性喘息活性

この分子に関連する特定の化合物は、レボセチリジンよりも有意に強力な抗アレルギー性喘息活性を示しました . これは、アレルギー性喘息の治療における潜在的な用途を示しています。

抗掻痒活性

この分子に関連するいくつかの化合物は、レボセチリジンよりも強い抗掻痒活性を示しています . これは、掻痒症または痒みの治療における潜在的な用途を示唆しています。

がん治療

この化合物は、メラノーマ、IGROV1、OVCAR-4(卵巣癌)、SN-12C(腎癌)、PC-3(前立腺癌)、MCF-7、MDA-MB-231 / ATCC、T-47D(乳癌)ヒト腫瘍細胞株など、さまざまなヒト腫瘍細胞株に対して評価されました . これは、がん治療における潜在的な用途を示唆しています。

光電子デバイスの製造

類似の化合物の研究では、その化合物が優れた特性を持ち、光電子デバイスの製造に適用できることが判明しました . これは、光電子デバイスの開発における潜在的な用途を示唆しています。

作用機序

Target of Action

The compound contains a piperazine moiety, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

Compounds containing a piperazine ring often act by interacting with various receptors, such as serotonin receptors .

Biochemical Pathways

Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it might affect. Many drugs containing a piperazine ring are known to affect various neurotransmitter systems, including the serotonin system .

Pharmacokinetics

The presence of a piperazine ring can often enhance the bioavailability of a drug .

Result of Action

Drugs containing a piperazine ring can have a wide range of effects depending on their specific structure and the receptors they interact with .

Safety and Hazards

生化学分析

Biochemical Properties

The compound 3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione interacts with various enzymes and proteins. For instance, it has been found to have high affinity for σ receptors . The nature of these interactions is largely determined by the compound’s molecular structure, particularly the piperazine ring and the benzothiadiazine backbone .

Cellular Effects

In terms of cellular effects, 3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione can influence cell function in several ways. It has been suggested to inhibit microtubule synthesis, cell cycle progression, and angiogenesis, and to induce apoptosis . These effects could potentially impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, an X-ray structure of a representative compound bound in the AKR1C3 active site showed hydrogen bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione can change over time. For instance, it has been observed that the compound reaches peak in vivo concentrations after 1.5 hours and exhibits a half-life of just over 7.5 hours in male, Sprague–Dawley rats .

特性

IUPAC Name |

1-[4-(4-chlorophenyl)piperazin-1-yl]-4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3-methylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN4O3S/c1-16(14-21-24-19-4-2-3-5-20(19)31(29,30)25-21)15-22(28)27-12-10-26(11-13-27)18-8-6-17(23)7-9-18/h2-9,16H,10-15H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXASYCNZODXIAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid](/img/structure/B2494007.png)

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2494022.png)

![4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2494023.png)

![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2494029.png)

![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2494030.png)